tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate . For instance, the compound’s storage temperature is recommended to be 4°C , indicating that temperature could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-ethynyl-2,3-dihydro-1H-indole.
Esterification: The indole compound undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification methods like crystallization and distillation to ensure product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ethynyl group in the compound can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles. Common reagents include halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Carbonyl compounds, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indoles.
Scientific Research Applications
Chemistry: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structural features make it a useful probe in biochemical assays and molecular biology experiments.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.
Comparison with Similar Compounds
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with a bromine substituent instead of an ethynyl group.
tert-Butyl 5-methyl-2,3-dihydro-1H-indole-1-carboxylate: Features a methyl group instead of an ethynyl group.
tert-Butyl 5-phenyl-2,3-dihydro-1H-indole-1-carboxylate: Contains a phenyl group in place of the ethynyl group.
Uniqueness: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
1073191-24-8 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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